3-Methyl-2-propoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

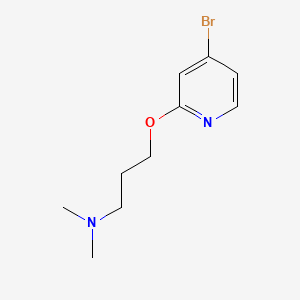

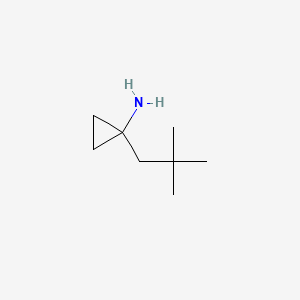

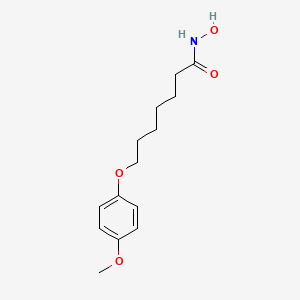

3-Methyl-2-propoxyaniline is a chemical compound with the CAS Number: 1355248-13-3 . It has a molecular weight of 165.24 and its IUPAC name is 3-methyl-2-propoxyaniline .

Molecular Structure Analysis

The InChI code for 3-Methyl-2-propoxyaniline is1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 . This indicates that the molecule consists of a benzene ring (aniline part) with a methyl group (CH3) and a propoxy group (CH2CH2CH3O) attached to it. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-propoxyaniline include a molecular weight of 165.24 , and it is recommended to be stored in a refrigerated condition .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

3-Methyl-2-propoxyaniline serves as a precursor in chemical syntheses, particularly in the pharmaceutical industry. A notable application includes its use in the synthesis of certain antiandrogens, where variations of 3-substituted derivatives of 2-hydroxypropionanilides have shown promising antiandrogen activity, contributing to the development of novel treatments for androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). Additionally, the compound has been utilized in synthetic pathways to create new classes of chemicals, such as in the transformation of o-bromo-N-methyl-N-n-propoxyaniline to ortho-substituted-N-methylanilines, showcasing its versatility in organic synthesis (Sisko & Weinreb, 1988).

Material Science and Polymer Research

In material science, 3-Methyl-2-propoxyaniline is explored for its potential in the fabrication of novel materials, such as conducting polymers. These materials find applications in electronics, energy storage, and sensors. The synthesis of conducting polymers doped with heteropolyanions, where 3-Methyl-2-propoxyaniline derivatives may contribute to the polymer backbone, is a key area of research. These studies aim to enhance the electrical properties and stability of conducting polymers for various technological applications (Łapkowski, Bidan, & Fournier, 1991).

Environmental Science and Bioremediation

In environmental science, derivatives of 3-Methyl-2-propoxyaniline are investigated for their role in bioremediation processes. Research into the degradation of aniline and its derivatives by bacterial strains highlights the potential of these compounds in the detoxification of industrial effluents and contaminated environments. Understanding the metabolic pathways and enzyme activities involved in the degradation of these compounds can lead to improved strategies for environmental cleanup (Liu et al., 2002).

Photoreactive Materials

The development of photoreactive 2-propoxyaniline derivatives for applications in biochemistry and molecular biology illustrates the compound's utility in research. These derivatives can be used as tools for photoaffinity labeling, aiding in the study of molecular interactions and the elucidation of biological pathways. This application underscores the compound's significance in advancing scientific understanding at the molecular level (Murai et al., 2015).

properties

IUPAC Name |

3-methyl-2-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMXIXPGUECOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742814 |

Source

|

| Record name | 3-Methyl-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-propoxyaniline | |

CAS RN |

1355248-13-3 |

Source

|

| Record name | 3-Methyl-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)